![molecular formula C14H13F2NO4S B5679520 N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B5679520.png)
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide, involves specific intramolecular interactions such as C-H...O and N-H...Cl interactions. These interactions stabilize the molecular conformations and contribute to the formation of different supramolecular architectures through various weak intermolecular interactions (Shakuntala et al., 2017).
Molecular Structure Analysis
The molecular structure of related N-aryl-2,5-dimethoxybenzenesulfonamides exhibits different supramolecular architectures mediated by weak intermolecular interactions such as C-H...O, C-H...π(aryl), and π(aryl)-π(aryl) interactions. A detailed Hirshfeld surface analysis further elucidates the relationship between crystal structures and intermolecular interactions (Shakuntala et al., 2017).
Chemical Reactions and Properties
N,N-Dibromobenzenesulfonamide reactions with propenylbenzene derivatives, including structures similar to this compound, produce various main products such as benzenesulfonamido-bromo-phenylpropanes. These reactions demonstrate the reactivity and potential for further functionalization of the sulfonamide moiety (Adachi & Otsuki, 1976).
Physical Properties Analysis
The synthesis and structural characterization of N,N-dimethylbenzenesulfonamide and its derivatives, akin to this compound, involve investigations into their physical properties, including crystallographic analyses and spectroscopic studies (Watanabe et al., 1969).
Chemical Properties Analysis
The chemical properties of sulfonamides similar to this compound can be deduced from their reactivity patterns, such as the formation of ortho-lithiosulfonamides and subsequent condensation with various electrophilic compounds, leading to a diverse array of products (Watanabe et al., 1969).
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various physiological processes.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYTEONTQOGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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